

## Technical Guide: Cisapride-13C,d3 Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for **Cisapride-13C,d3**. This isotopically labeled analog of Cisapride is a crucial tool for quantitative bioanalytical studies, particularly in absorption, distribution, metabolism, and excretion (ADME) research. Accurate characterization of its purity and identity is paramount for generating reliable and reproducible data.

## **Certificate of Analysis (Representative)**

A Certificate of Analysis (CoA) for **Cisapride-13C,d3** provides a detailed summary of its identity, purity, and quality. Below is a representative CoA based on typical specifications for isotopically labeled pharmaceutical standards.

**Table 1: Product Information** 

Parameter	Specification
Product Name	Cisapride-13C,d3
Synonyms	rel-4-Amino-5-chloro-N-[
CAS Number	1285970-69-5[1]
Molecular Formula	C22 <sup>13</sup> CH26D3CIFN3O4
Molecular Weight	470.98 g/mol



**Table 2: Physical and Chemical Properties** 

Parameter	Specification	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol	

**Table 3: Analytical Data** 

Test	Method	Specification	Result
Chemical Purity (HPLC)	HPLC-UV	≥ 98.0%	99.6%
Isotopic Purity	Mass Spectrometry	≥ 99 atom % $^{13}$ C, ≥ 99 atom % D	Conforms
Identity (¹H NMR)	NMR Spectroscopy	Conforms to structure	Conforms
Mass Identity (LC/MS)	LC-MS	Conforms to structure	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies

## **Experimental Protocols**

Detailed methodologies are essential for the accurate assessment of **Cisapride-13C,d3**. The following protocols are based on established analytical techniques for Cisapride and adapted for its isotopically labeled form.

# High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Cisapride-13C,d3** by separating it from any potential non-labeled or other impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 (4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in water.



• Flow Rate: 1.0 mL/min.

Detection Wavelength: 276 nm.

• Injection Volume: 10 μL.

Column Temperature: 30°C.

#### Procedure:

- Prepare a standard solution of Cisapride-13C,d3 in the mobile phase.
- Inject the standard solution into the HPLC system.
- Record the chromatogram and determine the retention time of the main peak.
- Prepare a sample solution of the Cisapride-13C,d3 being tested.
- Inject the sample solution and record the chromatogram.
- Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

# Liquid Chromatography-Mass Spectrometry (LC/MS) for Isotopic Purity and Mass Identity

LC/MS is employed to confirm the molecular weight and structure of **Cisapride-13C,d3** and to determine its isotopic purity.[2]

- Instrumentation: LC/MS system with an electrospray ionization (ESI) source.
- LC Conditions: Similar to the HPLC method described above.
- MS Conditions:
  - Ionization Mode: Positive ESI.
  - Scan Range: m/z 400-550.



Capillary Voltage: 3.0 kV.

Cone Voltage: 40 V.

#### Procedure:

- Inject a diluted solution of Cisapride-13C,d3 through the LC system into the mass spectrometer.
- Acquire the mass spectrum.
- Confirm the presence of the [M+H]<sup>+</sup> ion corresponding to the molecular weight of Cisapride-13C,d3.
- Analyze the isotopic distribution of the molecular ion peak to determine the isotopic enrichment of <sup>13</sup>C and Deuterium.

# Mandatory Visualizations Signaling Pathway of Cisapride

Cisapride acts as a serotonin 5-HT4 receptor agonist in the enteric nervous system.[3][4][5] This activation stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility.



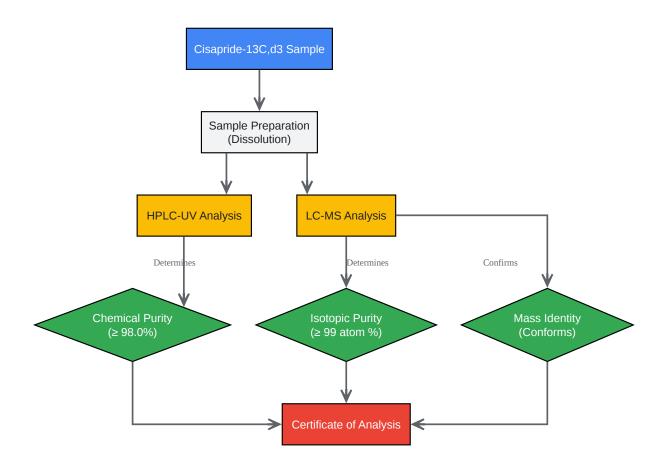
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Cisapride's 5-HT4 receptor agonist signaling pathway.

### **Experimental Workflow for Purity Assessment**

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a **Cisapride-13C,d3** sample.





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Workflow for the purity assessment of **Cisapride-13C,d3**. Workflow for the purity assessment of **Cisapride-13C,d3**.

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